molecular formula C8H14O2S3 B177601 1,2,3-Trithiane-4-pentanoic Acid CAS No. 1204245-29-3

1,2,3-Trithiane-4-pentanoic Acid

Cat. No. B177601
M. Wt: 238.4 g/mol
InChI Key: NBMATVIMURBZTQ-UHFFFAOYSA-N
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Description

1,2,3-Trithiane-4-pentanoic Acid is a chemical compound with the molecular formula C8H14O2S3 and a molecular weight of 238.39 . It is used in the process for the preparation of thioctic acid with low solvent residue .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trithiane-4-pentanoic Acid consists of 8 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 3 sulfur atoms . The exact mass is 238.015594 Da .


Physical And Chemical Properties Analysis

1,2,3-Trithiane-4-pentanoic Acid has a predicted boiling point of 424.8±37.0 °C and a predicted density of 1.277±0.06 g/cm3 . The pKa is predicted to be 4.74±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Trithiane-4-pentanoic Acid and its derivatives have been a subject of interest in various synthesis and reaction studies. For instance, 2-Aryloxy-s-trithianes have been prepared from 1-tosyl-imino-1-SIV-1,3,5-trithiane and phenolates, showing interesting chemical reactions with nucleophilic aromatic compounds (Walther & Gross, 1981). Additionally, the reactivity and stereochemistry of the 1,2,3-trithiane ring have been explored, revealing insights into its conformation and bonding characteristics (Kato, Hashimoto, Otsuka, & Nakatsu, 1978).

Applications in Bioorganic Chemistry

In bioorganic chemistry, the 1,2-dithiolane ring system, which is closely related to 1,2,3-Trithiane-4-pentanoic Acid, has shown promise. Its application in peptide chemistry, synthesis, conformation, and bioactivity has been studied, highlighting its potential in developing new bioactive compounds (Morera et al., 2002).

Polymer Science and Electrochemistry

In the field of polymer science, the controlled radical polymerization of certain compounds has been facilitated by derivatives of 1,2,3-Trithiane-4-pentanoic Acid, contributing to the development of polymers with well-defined properties (Allen, Hemp, Smith, & Long, 2012). Moreover, the modification of electrode surfaces using derivatives of this compound has been investigated, which is significant in the field of electrochemistry (Tsutsumi, Furumoto, Morita, & Matsuda, 1992).

Solubility and Physical Properties

The solubility characteristics of compounds like 5-(Dithiolan-3-yl)pentanoic Acid in various solvent systems have been studied, providing valuable information for practical applications in chemical processes (Zhang, Dang, & Wei, 2010).

Catalytic Conversion Studies

Research on the catalytic conversion of levulinic acid to pentanoic acid over certain catalysts demonstrates the potential use of derivatives of 1,2,3-Trithiane-4-pentanoic Acid in catalysis and chemical conversion processes (Luo, Bruijnincx, & Weckhuysen, 2014).

Antioxidant Properties in Biological Systems

The unique antioxidant properties of lipoic acid, a derivative of 1,2,3-Trithiane-4-pentanoic Acid, have been investigated, highlighting its role in protecting against oxidative stress in biological systems (Navari-Izzo, Quartacci, & Sgherri, 2002).

properties

IUPAC Name

5-(trithian-4-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S3/c9-8(10)4-2-1-3-7-5-6-11-13-12-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMATVIMURBZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trithiane-4-pentanoic Acid

CAS RN

1204245-29-3
Record name 6,8-Epitrithiooctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204245293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-TRITHIANE-4-PENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ303H498S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Nagashima, Y Miyazaki, E Kanemaru, M Ezaka… - Redox …, 2023 - ncbi.nlm.nih.gov
Parkinson’s Disease (PD) is the second most common neurodegenerative disea1se in humans. We used a mouse model of PD to investigate the effects of upregulating sulfide: quinone …
Number of citations: 1 www.ncbi.nlm.nih.gov

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